molecular formula C15H23N5O2 B6983924 N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide

Cat. No.: B6983924
M. Wt: 305.38 g/mol
InChI Key: VVSBFDPDTQYBIM-UHFFFAOYSA-N
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Description

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide is a complex organic compound that features a unique combination of pyrrolidine, pyridine, and oxadiazepane rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c21-15(20-8-10-22-9-5-18-20)17-12-13-3-4-14(16-11-13)19-6-1-2-7-19/h3-4,11,18H,1-2,5-10,12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSBFDPDTQYBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CNC(=O)N3CCOCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-1,4,5-oxadiazepane-4-carboxamide include other pyrrolidine, pyridine, and oxadiazepane derivatives. Examples include:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Pyrrolidine-2-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.

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